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Compound of Interest

Compound Name:
2,2'-Dimethyl-4'-

methoxypropiophenone

Cat. No.: B7940137 Get Quote

GC-MS Fragmentation Guide: 2,2-Dimethyl-4'-
methoxypropiophenone
Executive Summary

Compound: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one[1][2]

Molecular Formula:

[2]

Molecular Weight: 192.25 g/mol [2]

Key Diagnostic Ion:m/z 135 (Base Peak, Acylium ion)

Differentiation: Distinguished from ring-methylated isomers (e.g., 2'-methyl derivatives) by

the absence of m/z 149 and from straight-chain homologs by the absence of McLafferty

rearrangement ions (m/z 136).

Experimental Protocol (Standardized EI-MS)
To replicate the fragmentation patterns described, ensure your GC-MS system meets these

parameters. This protocol minimizes thermal degradation and ensures consistent ionization.
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Parameter Setting Rationale

Ionization Mode Electron Ionization (EI), 70 eV

Standard energy for

reproducible spectral libraries

(NIST/Wiley).

Source Temp 230°C

Prevents condensation of high-

boiling aromatics; minimizes

thermal cracking.

Column
5% Phenyl-methylpolysiloxane

(e.g., DB-5MS)

Non-polar phase provides

boiling-point based separation,

ideal for ketone isomers.

Inlet Temp 250°C
Ensures rapid volatilization of

the ketone without pyrolysis.

Scan Range m/z 40–350

Captures low mass fragments

(m/z 57) and potential

dimers/adducts.

Solvent Methanol or Ethyl Acetate

Polar solvents ensure

solubility; avoid acetone

(interferes with ketone

analysis).

Fragmentation Pathway Analysis
The fragmentation of 2,2-dimethyl-4'-methoxypropiophenone is dominated by

-cleavage adjacent to the carbonyl group.[3] The steric bulk of the tert-butyl group (2,2-dimethyl
moiety) heavily favors the formation of the stable acylium ion.

Primary Pathway: -Cleavage[3]
Molecular Ion (

): m/z 192. The parent ion is typically weak or absent (<1% abundance) because the
quaternary carbon-carbonyl bond is energetically favorable to cleave.

Base Peak Formation (m/z 135): The bond between the carbonyl carbon and the
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-carbon breaks.

Leaving Group:tert-Butyl radical (

, mass 57).

Detected Ion: 4-Methoxybenzoyl cation (

).

m/z Calculation: Benzoyl (105) + Methoxy (30) = 135.

Secondary Pathways
Decarbonylation (m/z 107): The acylium ion (m/z 135) loses a neutral CO molecule (28 Da).

(Methoxyphenyl cation).

Phenyl Cation Formation (m/z 77): Further loss of formaldehyde (

, 30 Da) from the methoxy group is possible, or direct fragmentation of the phenyl ring.

Alkyl Series (m/z 57, 41): The tert-butyl cation (m/z 57) may appear if the charge is retained

on the alkyl fragment, though this is less favored than the resonance-stabilized acylium ion.
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Figure 1: Mechanistic fragmentation pathway of 2,2-Dimethyl-4'-methoxypropiophenone

(Pivalophenone derivative).

Comparative Performance Guide
Differentiation from structural isomers is critical in forensic and synthetic applications. The table

below contrasts the target molecule with its most common "look-alike" isomers.

Table 1: Isomer Differentiation Matrix

Feature
Target Molecule

(2,2-Dimethyl...)[2]
[4][5][6]

Isomer A: 2'-Methyl

(Ortho-isomer)

Isomer B: 4'-

Methoxy-

valerophenone

Structure
Pivaloyl (tert-butyl)

chain

Isobutyryl chain +

Methyl on Ring

Straight pentanoyl

chain

Base Peak
m/z 135 (Anisoyl

cation)

m/z 149 (Methyl-

anisoyl cation)

m/z 136 (McLafferty

Product)

Molecular Ion 192 (Very Weak) 192 (Weak) 192 (Visible)

Mechanism -Cleavage only -Cleavage
McLafferty

Rearrangement

Diagnostic Ion m/z 57 (t-butyl) m/z 43 (isopropyl)
m/z 121 (Loss of

propyl)

Critical Analysis: The "2,2'-" Ambiguity
If your spectrum shows a base peak at m/z 149, you are NOT analyzing the pivalophenone

derivative (CAS 2040-26-8). You are analyzing a ring-substituted isomer, likely 1-(4-methoxy-2-

methylphenyl)-2-methylpropan-1-one.

Reasoning: The additional methyl group on the ring increases the mass of the acylium ion

from 135 to 149.

Action: Check for m/z 149. If present, reject the "2,2-dimethyl" (pivaloyl) structure.

Isomer Identification Workflow
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Use this logic gate to confirm identity when analyzing unknown samples.

Unknown Spectrum
(MW 192)

Identify Base Peak

Base Peak: 135 Base Peak: 149 Base Peak: 136

Target Confirmed:
2,2-Dimethyl-4'-methoxypropiophenone

(Pivaloyl derivative)

Isomer Identified:
2'-Methyl-4'-methoxy-isobutyrophenone

(Ring substituted)

Isomer Identified:
4'-Methoxy-valerophenone

(Straight chain)
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Figure 2: Decision tree for distinguishing methoxy-ketone isomers based on dominant fragment

ions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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